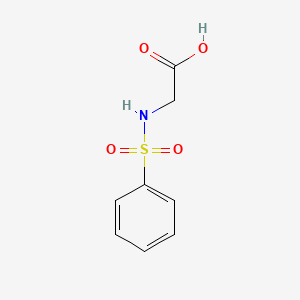

2-(Phenylsulfonamido)acetic Acid

説明

The exact mass of the compound 2-(Phenylsulfonamido)acetic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Phenylsulfonamido)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonamido)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonamido)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSZSAHZIMPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901350 | |

| Record name | NoName_454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-96-9 | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzenesulfonamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Phenylsulfonamido)acetic Acid: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Phenylsulfonamido)acetic acid. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile scaffold for the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history of contributing to the development of a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been integral to the creation of drugs spanning various classes, including diuretics, anticonvulsants, and anti-inflammatory agents. The unique physicochemical properties of the sulfonamido group, such as its ability to participate in strong hydrogen bonding and its synthetic accessibility, make it an attractive component in drug design. 2-(Phenylsulfonamido)acetic acid, in particular, has emerged as a valuable building block for the development of targeted therapies.

Molecular Structure and Chemical Identity

2-(Phenylsulfonamido)acetic acid, with the CAS Number 5398-96-9, possesses a well-defined molecular architecture that underpins its chemical behavior and biological activity. The structure features a central nitrogen atom covalently bonded to a phenylsulfonyl group and an acetic acid moiety.

Caption: 2D structure of 2-(Phenylsulfonamido)acetic Acid.

Table 1: Chemical and Physical Properties of 2-(Phenylsulfonamido)acetic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-(Phenylsulfonamido)acetic acid | N/A |

| CAS Number | 5398-96-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 155-159 °C | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | N/A |

| pKa | ~3.5 | N/A |

Synthesis of 2-(Phenylsulfonamido)acetic Acid

The most common and straightforward synthesis of 2-(Phenylsulfonamido)acetic acid involves the nucleophilic substitution reaction between benzenesulfonyl chloride and glycine in an aqueous alkaline medium. This reaction, a classic example of a Schotten-Baumann reaction, proceeds readily under mild conditions.

Caption: Synthetic workflow for 2-(Phenylsulfonamido)acetic Acid.

Detailed Experimental Protocol

Materials:

-

Glycine

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

pH paper or pH meter

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until all the glycine has dissolved.

-

Addition of Benzenesulfonyl Chloride: Cool the glycine solution in an ice bath. Slowly add benzenesulfonyl chloride (1.05 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-(Phenylsulfonamido)acetic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Recrystallization: For further purification, recrystallize the crude product from a hot ethanol/water mixture.

-

Drying: Dry the purified white crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Spectroscopic and Structural Characterization

The identity and purity of synthesized 2-(Phenylsulfonamido)acetic acid can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid, as well as the proton on the sulfonamide nitrogen. The aromatic protons typically appear as a multiplet in the range of 7.5-8.0 ppm. The methylene protons would be observed as a singlet around 4.0 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, and the sulfonamide proton is also a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Phenylsulfonamido)acetic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1750 cm⁻¹.

-

Asymmetric and symmetric S=O stretching bands for the sulfonyl group, appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

An N-H stretching vibration for the sulfonamide, typically around 3300 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 214.2. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the sulfonamide bond.

Applications in Drug Discovery and Development

2-(Phenylsulfonamido)acetic acid serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural features allow for facile derivatization at multiple points, including the phenyl ring, the sulfonamide nitrogen, and the carboxylic acid group. This enables the generation of focused libraries of compounds for screening against various biological targets.

Agonists of Free Fatty Acid Receptor 1 (FFA1)

One of the most significant applications of this scaffold has been in the development of agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonists of FFA1 are being actively pursued as a therapeutic strategy for the treatment of type 2 diabetes. The 2-(phenylsulfonamido)acetic acid core has been shown to be a key pharmacophore for potent and selective FFA1 agonists. Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring can significantly impact potency and pharmacokinetic properties.

Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Derivatives of 2-(phenylsulfonamido)acetic acid have also been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. Inhibition of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide and carboxylic acid moieties of the scaffold can engage in key interactions within the active site of the enzyme.

Safety and Handling

2-(Phenylsulfonamido)acetic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For inhalation, move to fresh air. If ingested, seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(Phenylsulfonamido)acetic acid is a synthetically accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its well-defined chemical properties and multiple points for derivatization make it an ideal starting point for the development of novel drug candidates targeting a range of diseases, most notably type 2 diabetes and inflammatory disorders. The straightforward synthesis and rich chemistry of this compound ensure its continued relevance in the field of drug discovery.

References

Sources

The Biological Versatility of 2-(Phenylsulfonamido)acetic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Core Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring relevance and remarkable versatility. Since the advent of prontosil, this moiety has been a cornerstone in the development of a vast arsenal of therapeutic agents. Within this distinguished class of molecules, 2-(Phenylsulfonamido)acetic acid emerges as a pivotal scaffold—a foundational structure ripe for chemical modification and biological exploration. This technical guide provides an in-depth exploration of the biological activities associated with 2-(Phenylsulfonamido)acetic acid, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate its synthesis, established antimicrobial properties, and its significant role as a precursor to a diverse range of biologically active derivatives. Our focus will be on the practical application of this knowledge, underpinned by detailed experimental protocols and a thorough examination of the structure-activity relationships that govern its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery. 2-(Phenylsulfonamido)acetic acid is a white to off-white crystalline solid, and its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 5398-96-9[1][2] |

| Molecular Formula | C₈H₉NO₄S[1][2] |

| Molecular Weight | 215.23 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| SMILES | O=C(O)CNS(=O)(=O)c1ccccc1[1] |

The synthesis of 2-(Phenylsulfonamido)acetic acid is a well-established and straightforward process, making it an attractive starting material for chemical libraries. The most common and efficient method involves the reaction of phenylsulfonyl chloride with glycine in an alkaline medium.

Detailed Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-(Phenylsulfonamido)acetic acid.

Materials:

-

Glycine

-

Phenylsulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents). Cool the solution in an ice bath with continuous stirring.

-

Addition of Phenylsulfonyl Chloride: Slowly add phenylsulfonyl chloride (1 equivalent) portion-wise to the cold glycine solution while maintaining vigorous stirring. The temperature should be kept below 5°C during the addition.

-

Reaction: After the complete addition of phenylsulfonyl chloride, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2-3. This will cause the product to precipitate out of the solution.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold distilled water to remove any remaining salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 2-(Phenylsulfonamido)acetic acid as a white crystalline solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Sources

Unraveling the Multifaceted Mechanisms of Action of Phenylsulfonamido Acetic Acid Derivatives

An In-Depth Technical Guide for Researchers

Abstract

The phenylsulfonamido acetic acid scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active agents. Its inherent structural and electronic properties, combined with the synthetic tractability to introduce various functional groups, have enabled the development of compounds that can potently and selectively modulate multiple distinct biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile class of molecules. We will dissect their roles as enzyme inhibitors, receptor modulators, and disruptors of protein-protein interactions, grounding the discussion in established biochemical principles and experimental evidence. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecular pathways involved but also practical, field-proven experimental protocols to empower further investigation and discovery in this promising area.

Introduction: The Phenylsulfonamido Acetic Acid Core

The core structure, characterized by a phenyl ring linked to a sulfonamide group which is in turn connected to an acetic acid moiety, provides a unique combination of hydrogen bond donors and acceptors, aromatic surfaces for π-stacking interactions, and an acidic group for ionic interactions. This trifecta of features allows derivatives to be tailored to fit into the binding pockets of a wide range of protein targets. The synthesis of these compounds is often straightforward, typically involving the reaction of a substituted aniline with a benzenesulfonyl chloride, followed by N-alkylation with an acetic acid derivative[1]. This synthetic accessibility has fueled extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with highly specific and potent activities.

This guide will explore three of the most significant mechanisms through which these derivatives exert their biological effects: enzyme inhibition, G-protein coupled receptor (GPCR) agonism, and the inhibition of protein-protein interactions.

Mechanism I: Multi-Target Enzyme Inhibition

A primary mechanism of action for many phenylsulfonamido acetic acid derivatives is the direct inhibition of enzyme activity. The sulfonamide group is a classic zinc-binding motif, making these compounds particularly effective inhibitors of metalloenzymes like carbonic anhydrases.

Molecular Targets: Carbonic Anhydrases and Cholinesterases

Research has demonstrated that N-phenylsulfonamide derivatives can be potent inhibitors of both carbonic anhydrase (CA) isoenzymes (CA I and CA II) and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2].

-

Carbonic Anhydrases (CAs): These enzymes are crucial in physiological processes such as pH regulation and CO2 transport. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers[2].

-

Cholinesterases (AChE/BChE): These enzymes are responsible for breaking down the neurotransmitter acetylcholine. Their inhibition is a cornerstone of treatment for Alzheimer's disease[2].

Downstream Signaling & Physiological Impact

The inhibition of these enzymes leads to distinct physiological outcomes. For instance, inhibiting CAs in the eye reduces the formation of aqueous humor, lowering intraocular pressure. In the case of AChE, inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in neurodegenerative diseases.

Mechanism III: Inhibition of Protein-Protein Interactions (PPIs)

More recently, derivatives of this scaffold have been developed as inhibitors of challenging drug targets such as protein-protein interactions (PPIs).

Molecular Target: Keap1-Nrf2 Interaction

Certain 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivatives have been shown to be potent inhibitors of the Keap1-Nrf2 PPI.[3] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is bound by its negative regulator, Keap1, which targets it for degradation. By blocking this interaction, these inhibitors stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This mechanism is a promising therapeutic strategy for diseases involving oxidative stress.

SAR Insights

In this class of inhibitors, the core scaffold (benzene or naphthalene) and the nature of the substituents play a critical role in potency. Studies have shown that a naphthalene scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent Keap1-Nrf2 PPI inhibition, with IC50 values in the low nanomolar range.[3] Bioisosteric replacement of the acetate groups with tetrazoles led to a significant reduction in potency, highlighting the importance of the diacetic acid feature for strong binding and activity.[3]

Experimental Validation & Protocols

Validating the mechanism of action is a critical step in drug development. The choice of assay depends on the hypothesized target.

Data Presentation: Quantitative Inhibition Data

Summarizing quantitative data in a structured format is essential for comparing the potency of different derivatives.

| Compound Class | Target Enzyme/Receptor | Key Derivative(s) | Potency (KI or IC50) | Reference |

| N-phenylsulfonamide | Carbonic Anhydrase I (CA I) | Compound 8 | KI: 45.7 nM | [2] |

| N-phenylsulfonamide | Acetylcholinesterase (AChE) | Compound 8 | KI: 31.5 nM | [2] |

| N-phenylsulfonamide | Butyrylcholinesterase (BChE) | Compound 8 | KI: 24.4 nM | [2] |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid | Keap1-Nrf2 PPI | Compound 12d | IC50: 14.2 nM (TR-FRET) | [3] |

| [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid | TXA2 Receptor | Compound 22a | IC50: 0.31 µM | [4] |

| [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid | TXA2 Synthase | Compound 22a | IC50: 0.39 µM | [4] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Many acetic acid derivatives are evaluated for anti-inflammatory activity via COX inhibition. This protocol provides a reliable method for assessing COX-1/COX-2 inhibition.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2, producing a colored product that can be measured spectrophotometrically at 590-620 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

-

Heme

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compounds (phenylsulfonamido acetic acid derivatives)

-

Reference inhibitors (e.g., Mefenamic acid, Celecoxib)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman® colorimetric COX inhibitor screening assay kit).[5] Dilute enzymes and prepare a stock solution of arachidonic acid.

-

Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of the diluted enzyme (COX-1 or COX-2)

-

10 µL of the test compound dilution (or vehicle for control wells)

-

-

Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

-

Color Development: Immediately add 10 µL of the TMPD solution.

-

Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit enzyme activity by 50%) by plotting percent inhibition versus log[concentration] and fitting the data to a suitable dose-response curve.[5]

Conclusion and Future Directions

Phenylsulfonamido acetic acid derivatives are a remarkably versatile class of compounds whose mechanisms of action span enzyme inhibition, receptor modulation, and disruption of protein-protein interactions. Their synthetic accessibility allows for fine-tuning of their pharmacological profiles, leading to the development of agents with high potency and selectivity. Future research should continue to explore the vast chemical space around this scaffold to identify novel modulators of other challenging targets. Furthermore, a deeper understanding of the structure-toxicity relationships will be crucial for developing safer and more effective therapeutic agents.[6] The integration of computational methods, such as molecular docking and ADME prediction, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of drugs based on this privileged framework.[7]

References

-

Akıncıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]

-

Esposito, M., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Zheng, Y-J., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. ResearchGate. [Link]

-

Zheng, Y-J., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. [Link]

-

Jiang, Z-Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Institutes of Health. [Link]

-

Ohtaka, H., et al. (1993). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Han, P., et al. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Veterinary Research. [Link]

-

Ogletree, M. L., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research. [Link]

-

Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

-

Abdel-Mottaleb, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

-

Vivian, A. S., et al. (2015). Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. Pharmacology, Biochemistry and Behavior. [Link]

-

Ay-Hafian, S., et al. (2023). Anti-Inflammatory Effects of Spexin on Acetic Acid‑Induced Colitis in Rats via Modulating the NF-κB/NLRP3 Inflammasome Pathway. Applied Biochemistry and Biotechnology. [Link]

-

Gaddy, J. A., et al. (2017). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio. [Link]

-

Khan, I., et al. (2021). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Scientific Reports. [Link]

-

Xie, D., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link]

-

da Silva, G. V. J., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(Phenylsulfonamido)acetic Acid

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of drugs with a broad spectrum of therapeutic applications.[1][2][[“]] 2-(Phenylsulfonamido)acetic acid, a molecule incorporating this privileged structure, represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive exploration of high-potential therapeutic targets for this compound, grounded in the established biological activities of structurally related molecules. We will delve into the scientific rationale for targeting specific enzymes and receptors, and provide detailed, field-proven experimental protocols for the validation of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of 2-(Phenylsulfonamido)acetic acid and its derivatives.

Introduction: The Therapeutic Promise of the Sulfonamide Scaffold

The sulfonamide functional group has been a remarkably fruitful starting point for drug discovery, leading to the development of antibacterial, antiviral, anti-inflammatory, anticancer, and antidiabetic agents.[1][2][[“]] Its success can be attributed to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its synthetic tractability, which allows for the creation of diverse chemical libraries.

2-(Phenylsulfonamido)acetic acid combines the sulfonamide core with a flexible acetic acid side chain, a feature often found in molecules that interact with the active sites of enzymes or the ligand-binding pockets of receptors. This guide will focus on four high-priority potential target classes for this compound, based on robust evidence from the scientific literature for related sulfonamide derivatives.

High-Priority Target Class 1: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in a multitude of physiological processes, including pH regulation, fluid balance, and metabolism.[6] Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, edema, epilepsy, and cancer.[5][7]

The sulfonamide group is the archetypal inhibitor of carbonic anhydrases.[8] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. Given that 2-(Phenylsulfonamido)acetic acid possesses this key functional group, there is a strong scientific basis to hypothesize that it will exhibit inhibitory activity against one or more of the 15 human CA isozymes.[5] Several of these isozymes, particularly the tumor-associated CA IX and CA XII, are highly sought-after targets for cancer therapy.[9][10]

Experimental Validation: In Vitro CA Inhibition Assay

A stopped-flow CO₂ hydrase assay is the gold standard for determining the inhibitory potency of compounds against CA isozymes.[11][12]

Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for determining CA inhibitory activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-(Phenylsulfonamido)acetic acid in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the assay buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

-

Prepare a solution of the purified human CA isozyme of interest in the same buffer.

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Performance:

-

In the stopped-flow instrument, one syringe is loaded with the enzyme solution pre-incubated with the test compound (or vehicle control).

-

The second syringe is loaded with the CO₂-saturated water containing a pH indicator.

-

The solutions are rapidly mixed, initiating the hydration reaction. The decrease in pH is monitored spectrophotometrically by the change in absorbance of the pH indicator.

-

-

Data Analysis:

-

The initial velocity of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

-

| Parameter | Description | Expected Outcome for an Inhibitor |

| IC₅₀ | Inhibitor concentration causing 50% enzyme inhibition. | A low nanomolar to micromolar value. |

| Ki | Inhibition constant, a measure of inhibitor affinity. | A low Ki value indicates high affinity. |

| Selectivity | Ratio of Ki values for different CA isozymes. | High selectivity for a specific isozyme (e.g., CA IX over CA II) is desirable. |

High-Priority Target Class 2: Tumor Necrosis Factor-alpha (TNF-α) Pathway

Scientific Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[13] Overproduction of TNF-α is a key driver in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[14] Consequently, inhibiting TNF-α activity is a clinically validated and highly effective therapeutic strategy.[15]

The TNF-α signaling cascade is initiated by the binding of the homotrimeric TNF-α to its receptors, TNFR1 or TNFR2.[16][17] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[16] Phenyl sulfonamide derivatives have been reported to possess anti-inflammatory properties, including the ability to suppress TNF-α production. This suggests that 2-(Phenylsulfonamido)acetic acid could potentially interfere with this pathway, either by directly inhibiting TNF-α, its receptors, or downstream signaling components.

TNF-α Signaling Pathway

Caption: Simplified TNF-α signaling pathway via TNFR1.

Experimental Validation: Cell-Based TNF-α Inhibition Assay

A common method to screen for inhibitors of TNF-α production is to use a cell-based assay with lipopolysaccharide (LPS)-stimulated macrophages.[14]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 2-(Phenylsulfonamido)acetic acid for 1-2 hours prior to stimulation. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Stimulate the cells with LPS (a component of bacterial cell walls) to induce a strong inflammatory response and TNF-α production. Include an unstimulated control.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 4-24 hours) to allow for TNF-α synthesis and secretion.

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

| Parameter | Description | Expected Outcome for an Inhibitor |

| TNF-α Levels | Concentration of TNF-α in cell supernatant. | Significant reduction in the presence of the compound. |

| IC₅₀ | Compound concentration causing 50% inhibition of TNF-α production. | A potent compound will have a low IC₅₀ value. |

| Cell Viability | Assessed via MTT or similar assay to rule out cytotoxicity. | No significant decrease in cell viability at active concentrations. |

High-Priority Target Class 3: Free Fatty Acid Receptor 1 (FFA1/GPR40)

Scientific Rationale

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) highly expressed in pancreatic β-cells.[18] It is activated by medium to long-chain free fatty acids and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[19][20] This glucose-dependent mechanism makes FFA1 a very attractive therapeutic target for type 2 diabetes, as agonists are expected to enhance insulin release only when blood glucose is high, thereby minimizing the risk of hypoglycemia.

Significantly, a study on phenylsulfonyl acetic acid derivatives identified them as potent FFA1 agonists. This provides a direct and compelling rationale for investigating 2-(Phenylsulfonamido)acetic acid as a potential modulator of this receptor.

FFA1 Signaling in Pancreatic β-Cells

Caption: FFA1 signaling cascade leading to insulin secretion.

Experimental Validation: In Vitro FFA1 Agonist Assay

The agonistic activity of a compound on FFA1 can be determined by measuring the downstream consequences of receptor activation, such as an increase in intracellular calcium.

Step-by-Step Protocol:

-

Cell Line:

-

Use a cell line stably expressing the human FFA1 receptor (e.g., HEK293 or CHO cells).

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition:

-

Add various concentrations of 2-(Phenylsulfonamido)acetic acid to the cells. Include a known FFA1 agonist as a positive control and a vehicle control.

-

-

Signal Detection:

-

Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

-

| Parameter | Description | Expected Outcome for an Agonist |

| Intracellular [Ca²⁺] | Concentration of free calcium in the cytosol. | A dose-dependent increase upon compound addition. |

| EC₅₀ | Compound concentration for 50% maximal effect. | A potent agonist will have a low EC₅₀ value. |

| Emax | Maximum effect relative to a known full agonist. | Determines if the compound is a full or partial agonist. |

High-Priority Target Class 4: Cholinesterases (AChE & BChE)

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[21] Inhibition of AChE is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][22][23] Butyrylcholinesterase (BChE) is a related enzyme that can also hydrolyze acetylcholine and its levels are known to increase in the brains of Alzheimer's patients.

A study investigating N-phenylsulfonamide derivatives demonstrated potent inhibitory activity against both AChE and BChE. This finding provides a strong basis for evaluating 2-(Phenylsulfonamido)acetic acid as a potential cholinesterase inhibitor for the treatment of neurodegenerative diseases.[1][22]

Experimental Validation: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a simple, robust, and widely used colorimetric method for measuring cholinesterase activity and inhibition.[2][24][25][26]

Workflow for Ellman's Assay

Caption: Workflow for cholinesterase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare solutions of AChE (from electric eel) or BChE (from equine serum), the test compound at various concentrations, Ellman's reagent (DTNB), and the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) in a phosphate buffer (pH 8.0).

-

-

Assay Plate Setup (96-well plate):

-

To each well, add the buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic read). The yellow product, 5-thio-2-nitrobenzoate, is formed when DTNB reacts with the thiocholine produced by the enzyme.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the slope of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

2-(Phenylsulfonamido)acetic acid is a molecule with significant therapeutic potential, stemming from its possession of the versatile sulfonamide scaffold. This guide has outlined a rational, evidence-based approach to identifying and validating its interaction with four high-priority target classes: carbonic anhydrases, the TNF-α pathway, the FFA1 receptor, and cholinesterases. The detailed experimental protocols provided offer a clear roadmap for researchers to begin the characterization of this compound.

Positive results from these initial screening assays would warrant further investigation, including selectivity profiling against a broader panel of related targets, determination of the mechanism of action, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Ultimately, these foundational studies are the critical first step in translating the promise of 2-(Phenylsulfonamido)acetic acid into a novel therapeutic agent.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.

- A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024, October 1). ScienceDirect.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.

- Carbonic anhydrases as disease markers. (n.d.). PubMed Central.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.

- Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2021, August 27). MDPI.

- TNF-α Signaling Pathway. (n.d.). Creative Diagnostics.

- The Carbonic Anhydrases in Health and Disease. (2025, August 10). ResearchGate.

- Carbonic Anhydrase Isozymes as Diagnostic Biomarkers and Therapeutic Targets. (n.d.). Tampere University.

- A graphical representation of the TNF-alpha signaling pathway. (n.d.). ResearchGate.

- Molecule of the Month: Carbonic Anhydrase. (n.d.). RCSB PDB.

- Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. (n.d.). MDPI.

- Application of FFA1 Agonist-1 in Metabolic Research Studies. (n.d.). Benchchem.

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.

- Schematic diagram for the TNFα signaling pathway. TNFα, tumor necrosis... (n.d.). ResearchGate.

- TNF Signaling Pathway. (n.d.). Thermo Fisher Scientific - ES.

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (n.d.). MDPI.

- Carbonic Anhydrase XII Functions in Health and Disease. (n.d.). PubMed Central.

- Acetylcholinesterase Activity Assay Kit. (n.d.). Sigma-Aldrich.

- Fatty Acid Signaling in the β-Cell and Insulin Secretion. (2006, December 1). American Diabetes Association.

- Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets. (2023, May 23). Diabetologia.

- Acetylcholinesterase inhibitor. (n.d.). Wikipedia.

- Tumor necrosis factor. (n.d.). Wikipedia.

- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- (PDF) Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2021, August 8). ResearchGate.

- Fatty acid signaling in the beta-cell and insulin secretion. (n.d.). PubMed.

- A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. (2021, September 17). PubMed Central.

- Small-Molecule Inhibition of TNF-alpha. (n.d.). SSRL.

- Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). Springer Nature Experiments.

- An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors. (n.d.). NIH.

- Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI.

- Guide to optimizing agonists of Gαi/o. (n.d.). Revvity.

- Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. (2024, December 13). bioRxiv.

- Phenylethynylbenzenesulfonamide Regioisomers Strongly and Selectively Inhibit the Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over the Cytosolic Isoforms I and II. (2011, October 1). Bioorganic & Medicinal Chemistry Letters.

- Molecular mechanism of fatty acid activation of FFAR1. (2023, May 22). PubMed Central.

- In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds. (n.d.). PubMed.

- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI.

- FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models. (n.d.). PubMed Central.

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.

- Application of 2-Aminobenzenesulfonamide in Enzyme Inhibition Assays. (n.d.). Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 7. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.tuni.fi [researchportal.tuni.fi]

- 10. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 13. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 16. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Tumor necrosis factor - Wikipedia [en.wikipedia.org]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty acid signaling in the beta-cell and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Bromo-3-methylpyridine-2-carbonitrile (CAS: 156072-86-5) for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of modern pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[1] Among the vast landscape of pyridine-based building blocks, 5-bromo-3-methylpyridine-2-carbonitrile has emerged as a versatile intermediate with significant potential in the discovery of novel therapeutic agents and agrochemicals.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and applications, with a focus on empowering researchers in their drug development endeavors. The pyridine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][4]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of 5-bromo-3-methylpyridine-2-carbonitrile is fundamental to its effective utilization in synthesis and research.

Table 1: Physicochemical Properties of 5-Bromo-3-methylpyridine-2-carbonitrile[5]

| Property | Value |

| CAS Number | 156072-86-5[5] |

| Molecular Formula | C₇H₅BrN₂[5] |

| Molecular Weight | 197.03 g/mol [5] |

| Appearance | Colorless or light yellow solid[2] |

| Melting Point | 78-80 °C[2] |

| Boiling Point | 310-312 °C[2] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Mechanistic Insights

The synthesis of 5-bromo-3-methylpyridine-2-carbonitrile is a critical aspect of its accessibility for research and development. One common synthetic approach involves the reaction of 3-methylpyridine with propionitrile in the presence of a copper bromide catalyst.[2]

Illustrative Synthetic Pathway

Caption: Generalized synthetic workflow for 5-bromo-3-methylpyridine-2-carbonitrile.

Step-by-Step Experimental Protocol

While specific reaction conditions can be optimized, a general procedure is as follows:

-

Reaction Setup: To a solution of copper bromide in a suitable solvent, add 3-methylpyridine and propionitrile.[2]

-

Reaction Execution: The mixture is maintained at a constant temperature with continuous stirring for several hours to ensure the reaction proceeds to completion.[2]

-

Work-up and Isolation: Following the reaction, the product is isolated from the reaction mixture. This is typically achieved through solvent extraction, followed by purification techniques such as crystallization to yield the final product.[2]

The rationale behind using a copper catalyst lies in its ability to facilitate the cyanation reaction, a common method for introducing a nitrile group onto an aromatic ring. The specific reaction conditions, such as temperature and reaction time, are crucial for maximizing yield and minimizing the formation of byproducts.

Applications in Drug Discovery and Agrochemicals

5-bromo-3-methylpyridine-2-carbonitrile serves as a valuable building block in the synthesis of a diverse range of bioactive molecules.[2][3] Its utility stems from the presence of multiple reactive sites—the bromine atom, the nitrile group, and the pyridine ring itself—which can be selectively modified to generate a library of derivatives for screening.

Role as a Pharmaceutical Intermediate

The pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[4][6] Derivatives of 5-bromo-3-methylpyridine-2-carbonitrile are being investigated for various biological activities, including their potential as antimicrobial and anti-inflammatory agents.[3] The bromine atom at the 5-position is particularly useful for introducing further molecular complexity through cross-coupling reactions, a powerful tool in modern medicinal chemistry.

Agrochemical Development

In addition to its pharmaceutical applications, this compound is also utilized in the development of new agrochemicals.[2] The pyridine core is a feature of many successful herbicides and pesticides. The functional groups on 5-bromo-3-methylpyridine-2-carbonitrile allow for the synthesis of novel compounds with potential for enhanced efficacy and improved crop safety profiles.

Safety and Handling

As with any chemical intermediate, proper safety precautions are paramount when handling 5-bromo-3-methylpyridine-2-carbonitrile.

GHS Hazard Classification[5]

-

Acute Toxicity, Oral (Harmful if swallowed)

-

Acute Toxicity, Dermal (Harmful in contact with skin)

-

Skin Corrosion/Irritation (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

-

Acute Toxicity, Inhalation (Harmful if inhaled)

-

Specific target organ toxicity, single exposure (May cause respiratory irritation)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed to prevent contamination.

-

Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water and seek professional medical advice.[2]

Conclusion and Future Perspectives

5-bromo-3-methylpyridine-2-carbonitrile is a strategically important building block for researchers in both pharmaceutical and agrochemical R&D. Its versatile chemical nature, coupled with the proven biological significance of the pyridine scaffold, positions it as a key intermediate for the discovery of novel bioactive compounds. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and the exploration of its utility in generating diverse chemical libraries for high-throughput screening against a wide array of biological targets.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central (PMC). [Link]

-

A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central (PMC). [Link]

-

2-Pyridinecarbonitrile,5-bromo-3-methyl-. (2024). ChemBK. [Link]

-

5-Bromo-3-methylpyridine-2-carbonitrile. (n.d.). PubChem. [Link]

-

The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).

-

5-Bromo-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. [Link]

- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. (n.d.).

- Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.).

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PubMed. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

5-Bromo-3-methyl-2-nitropyridine. (n.d.). PubChem. [Link]

- Method for preparing 5-bromo-2-methylpyridine. (n.d.).

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed. [Link]

-

Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (n.d.). Ningbo Innopharmchem. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-3-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 20775007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of sulfonamide compounds in medicine

<An In-depth Technical Guide to the Discovery and History of Sulfonamide Compounds in Medicine

Introduction: The Age Before Antibacterials

Prior to the 1930s, the medical community's arsenal against systemic bacterial infections was tragically limited. Physicians relied on supportive care, and the mortality rates for diseases like puerperal sepsis, pneumonia, and meningitis were devastatingly high.[1] The prevailing therapeutic landscape was dominated by topical antiseptics and a few specific agents like Salvarsan for syphilis, but a broadly effective, systemic antibacterial agent—a "magic bullet" as envisioned by Paul Ehrlich—remained elusive.[2][3] This guide chronicles the revolutionary discovery of sulfonamides, the first class of synthetic drugs to provide effective systemic treatment against bacterial infections, marking the dawn of the modern antibacterial era.[4][5]

Chapter 1: The Breakthrough of Prontosil

The story of sulfonamides begins not in a medical laboratory, but in the industrial heart of I.G. Farben in Germany, within their program to develop azo dyes for the textile industry.[2] Following Paul Ehrlich's hypothesis that dyes could selectively target pathogens, a team of researchers, including chemists Josef Klarer and Fritz Mietzsch, synthesized thousands of compounds.[1][2][3][6]

In 1932, a pathologist named Gerhard Domagk began a rigorous screening program, testing these dyes for antibacterial activity in animal models.[3][7][8] His methodology was crucial: he prioritized in vivo (in a living organism) efficacy, even when compounds showed no effect in vitro (in a test tube).[3] This approach led him to a brilliant orange-red dye named Prontosil rubrum.[7][8] Domagk discovered that mice infected with lethal doses of Streptococcus pyogenes could be completely cured by oral administration of Prontosil.[2][7][9][10] Yet, perplexingly, the dye had no effect on the same bacteria grown in culture.[3][4][11] This observation pointed to a novel mechanism of action: the drug required activation by the host's metabolism.[11][12]

Domagk's findings were not published until 1935, a delay that has been the subject of historical debate.[1][2][3] One of the most compelling demonstrations of Prontosil's efficacy was anecdotal: Domagk reportedly used the drug to save his own daughter from a severe streptococcal infection stemming from a needle prick.[1][7] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, though he was forced by the Nazi regime to decline it at the time, finally accepting the award in 1947.[2][7][10][13]

Experimental Protocol: Domagk's In Vivo Efficacy Model (Replicated)

This protocol outlines the foundational experiment that demonstrated the antibacterial power of Prontosil. It is designed as a self-validating system.

-

Animal Model Preparation:

-

Select a cohort of 30 healthy, age- and weight-matched mice.

-

Divide them into three groups (n=10 per group): Control, Infection-Only, and Prontosil-Treated.

-

-

Infection Induction:

-

Culture a virulent strain of Streptococcus pyogenes to a standardized concentration.

-

Administer a lethal intraperitoneal (IP) dose of the bacterial suspension to all mice in the Infection-Only and Prontosil-Treated groups. The Control group receives a sterile saline injection.

-

Causality: The use of a lethal dose ensures that survival can be directly attributed to the therapeutic intervention, providing a clear, unambiguous endpoint.

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 1 hour), administer an oral dose of Prontosil solution to the Prontosil-Treated group.

-

Administer an equivalent volume of the vehicle (e.g., water) to the Control and Infection-Only groups.

-

-

Observation and Data Collection:

-

Monitor all groups for 7-14 days.

-

Record daily mortality and clinical signs of illness (e.g., lethargy, ruffled fur).

-

-

Expected Outcomes & Validation:

-

Control Group: 100% survival, no signs of illness. (Validates health of the initial mouse cohort).

-

Infection-Only Group: 100% mortality within 24-48 hours. (Validates the lethality of the bacterial challenge).

-

Prontosil-Treated Group: Significant survival rate (e.g., >80%). (Demonstrates the in vivo efficacy of the compound).

-

Chapter 2: Unraveling the Active Moiety

The puzzle of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in Paris, led by Ernest Fourneau.[4][14] The researchers, Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, hypothesized that the large Prontosil molecule was being broken down in the body.[4][6][15] They demonstrated that Prontosil was a prodrug, cleaved by metabolic processes to release a smaller, colorless, and active compound: para-aminobenzenesulfonamide, or sulfanilamide.[4][6][7][16][17]

This discovery was a monumental moment in pharmacology. It established the concept of bioactivation and revealed that the true "magic bullet" was sulfanilamide—a compound first synthesized by Paul Gelmo in Vienna in 1908 and whose patent had long expired.[4][14][18] This meant the active drug was unpatentable and could be produced cheaply, leading to a "sulfa craze" and the rapid development of hundreds of new sulfonamide derivatives.[4][6]

Caption: Mechanism of action: Sulfonamides competitively inhibit DHPS.

Chapter 4: The Golden Age: Structure-Activity Relationships and New Drugs

The discovery of sulfanilamide unleashed a torrent of research to create derivatives with improved properties, such as greater potency, broader spectrum of activity, and better solubility to prevent crystalluria (kidney damage). This work established key structure-activity relationships (SAR). [19][20]

-

The N1-Substituent: The most fruitful modifications were made at the N1 nitrogen of the sulfonamide group (-SO₂NHR). Replacing one of the hydrogens with various heterocyclic rings dramatically altered the drug's properties.

-

The N4-Amine: The free aromatic amine at the N4 position was found to be essential for antibacterial activity. [19]Any modification that prevents its release (as seen in the prodrug Prontosil) renders the molecule inactive in vitro.

This research led to the development of a host of "second-generation" sulfa drugs that became mainstays of clinical practice. [21]

| Drug Name | Year Introduced | Key Advancement / Use |

|---|---|---|

| Sulfanilamide | 1935 (active form) | The original, foundational compound. Limited by toxicity. [14] |

| Sulfapyridine | 1938 | First highly effective treatment for lobar pneumonia. [19][21] |

| Sulfathiazole | ~1940 | Highly potent, widely used during WWII for wound infections. [19][21][22][23][24] |

| Sulfadiazine | 1941 | Broader spectrum, less toxic, and better penetration into cerebrospinal fluid for treating meningitis. [19] |

| Sulfamethoxazole | ~1961 | Developed for its pharmacokinetic properties, often used in combination with trimethoprim. [21]|

Chapter 5: Clinical Impact, Resistance, and Modern Usage

The impact of sulfonamides was immediate and profound. They dramatically reduced mortality from a wide range of infections. [4]During World War II, before penicillin became widely available, sulfa drugs were critical, issued to soldiers in first-aid kits to sprinkle on wounds to prevent infection. [4][14][25][26][27]They are credited with saving countless lives, including those of Winston Churchill and Franklin Delano Roosevelt Jr. [4] However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance. [28]Bacteria developed resistance primarily through two mechanisms:

-

Mutations in the folP Gene: Alterations in the gene encoding DHPS can reduce the enzyme's affinity for sulfonamides while still allowing it to bind PABA. [28][29][30]2. Horizontal Gene Transfer: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of the DHPS enzyme. [28][31][30][32]This is the most common mechanism for clinical resistance. [31] The rise of resistance, coupled with the discovery and mass production of the more potent and less toxic penicillin, led to a decline in the use of sulfonamides as standalone agents. [25][26] Today, sulfonamides remain clinically important, primarily in combination therapy. The most successful combination is sulfamethoxazole and trimethoprim (TMP-SMX or co-trimoxazole). [33][34]Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase (DHFR). [33][34][35]By blocking two sequential steps, the combination achieves a synergistic and often bactericidal effect, and can be effective even when bacteria have low-level resistance to one of the components. [33][36][34][37][38][39]

Conclusion

The discovery of sulfonamides represents a pivotal moment in the history of medicine. It was the first successful realization of synthetic chemotherapy against systemic bacterial disease, validating the principles of selective toxicity and launching the antibiotic revolution. The journey from an industrial dye to a life-saving medicine, involving the elucidation of prodrug metabolism and competitive enzyme inhibition, laid a scientific foundation that continues to inform drug discovery and development today. While their prominence has been surpassed by other antibiotics, the legacy of the sulfa drugs endures in combination therapies and as a testament to the power of systematic chemical and biological research.

References

- Benchchem. A Comprehensive Guide to the Synergistic Action of Trimethoprim and Sulfamethoxazole. Benchchem.

- EBSCO. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters. EBSCO.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Unknown. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown.

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 3(3), 155–160.

- Wikipedia. (n.d.). Sulfanilamide. Wikipedia.

- Davies, D. M. (2012). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. Medical humanities, 38(1), 47–51.

- MSD Manuals. (n.d.). Trimethoprim and Sulfamethoxazole. MSD Manuals.

- Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health.

- Wise, E. M., & Weinberg, M. (1976). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases.

- Unknown. (2026).

- Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse.

- Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International.

- Lopez, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of bacteriology, 169(9), 4320–4326.

- ResearchGate. (n.d.). Mechanism of action of antibiotics targeting folic acid synthesis. ResearchGate.

- Tamer, Y. T., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- ResearchGate. (n.d.). Folic acid synthesis and sulfonamides site of action. ResearchGate.

- Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski merkuriusz lekarski : organ Polskiego Towarzystwa Lekarskiego, 30(179), 320–322.

- Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com.

- Wikipedia. (n.d.). Prontosil. Wikipedia.

- SciSpace. (2012). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. SciSpace.

- Britannica. (n.d.). Prontosil. Britannica.

- Davies, D. M. (2011). The war against bacteria: how were sulphonamide drugs used by Britain during World War II?. Medical humanities, 38(1), 47–51.

- Encyclopedia.com. (n.d.). Tréfouël, Jacques Gustave Marie. Encyclopedia.com.

- Lacey, R. W. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. The Journal of antimicrobial chemotherapy, 5(Suppl B), 75–84.

- Adeniyi-Jones, C., & Shalson, G. (1974). Synergistic effect of combinations of sulfamethoxazole, trimethoprim, and colistin against Pseudomonas maltophilia and Pseudomonas cepacia. Antimicrobial agents and chemotherapy, 6(4), 521–523.

- ResearchGate. (2025). The war against bacteria: How were sulphonamide drugs used by Britain during World War II?.

- EBSCO. (n.d.). Gerhard Domagk. EBSCO.

- Michael. (2013). Gerhard Domagk: The forgotten man of antibiotic discovery. Microbiology Matters.

- Unknown. (n.d.). Structure–activity relationship (SAR)